Cas no 207455-46-7 (2-4-(methoxycarbonyl)phenylpropanoic acid)
2-4-(methoxycarbonyl)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid,4-(methoxycarbonyl)-a-methyl-
- Benzeneacetic acid, 4-(methoxycarbonyl)--alpha--methyl- (9CI)
- 2-4-(methoxycarbonyl)phenylpropanoic acid
- 2-[4-(Methoxycarbonyl)phenyl]propanoic acid
- starbld0018441
- SCHEMBL6950525
- 2-(p-carbomethoxy)phenylpropionic acid
- 2-(4-(Methoxycarbonyl)phenyl)propanoic acid
- EN300-1845256
- 207455-46-7
-
- Inchi: 1S/C11H12O4/c1-7(10(12)13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3,(H,12,13)
- InChI Key: XJASRMYHIKVZSP-UHFFFAOYSA-N
- SMILES: OC(C(C)C1C=CC(C(=O)OC)=CC=1)=O
Computed Properties
- Exact Mass: 208.074
- Monoisotopic Mass: 208.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.6A^2
2-4-(methoxycarbonyl)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845256-0.05g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 0.05g |
$563.0 | 2023-09-19 | ||
| Enamine | EN300-1845256-0.1g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 0.1g |
$591.0 | 2023-09-19 | ||
| Enamine | EN300-1845256-0.25g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 0.25g |
$617.0 | 2023-09-19 | ||
| Enamine | EN300-1845256-0.5g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 0.5g |
$645.0 | 2023-09-19 | ||
| Enamine | EN300-1845256-1.0g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 1g |
$1070.0 | 2023-05-23 | ||
| Enamine | EN300-1845256-2.5g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 2.5g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1845256-5.0g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 5g |
$3105.0 | 2023-05-23 | ||
| Enamine | EN300-1845256-10.0g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 10g |
$4606.0 | 2023-05-23 | ||
| Enamine | EN300-1845256-1g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 1g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1845256-5g |
2-[4-(methoxycarbonyl)phenyl]propanoic acid |
207455-46-7 | 5g |
$1945.0 | 2023-09-19 |
2-4-(methoxycarbonyl)phenylpropanoic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-4-(methoxycarbonyl)phenylpropanoic acid
Introduction to 2-4-(Methoxycarbonyl)phenylpropanoic Acid (CAS No. 207455-46-7)
2-4-(Methoxycarbonyl)phenylpropanoic acid (CAS No. 207455-46-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which includes a carboxylic acid group and a methoxycarbonyl substituent on a phenyl ring. These structural features contribute to its potential applications in various scientific and industrial contexts.
The chemical formula of 2-4-(methoxycarbonyl)phenylpropanoic acid is C11H12O3, and it has a molecular weight of approximately 192.21 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for use in a wide range of synthetic reactions and analytical techniques.
In the realm of organic synthesis, 2-4-(methoxycarbonyl)phenylpropanoic acid serves as an important building block for the preparation of more complex molecules. The presence of the carboxylic acid group allows for various functional group manipulations, such as esterification, amidation, and coupling reactions. These transformations are crucial for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties.
Recent research has highlighted the potential biological activities of 2-4-(methoxycarbonyl)phenylpropanoic acid. Studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-4-(methoxycarbonyl)phenylpropanoic acid can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Beyond its anti-inflammatory effects, 2-4-(methoxycarbonyl)phenylpropanoic acid has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity suggests that 2-4-(methoxycarbonyl)phenylpropanoic acid and its derivatives could be developed into novel anticancer drugs with improved safety profiles.
In addition to its therapeutic applications, 2-4-(methoxycarbonyl)phenylpropanoic acid has found utility in analytical chemistry. The compound can be used as a standard or reference material in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its well-defined structure and stable properties make it an ideal choice for calibrating instruments and validating analytical methods.
The synthesis of 2-4-(methoxycarbonyl)phenylpropanoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methoxycarbonylbenzaldehyde with propanoyl chloride in the presence of a base such as triethylamine. This reaction proceeds via a Claisen condensation followed by hydrolysis to yield the desired product. Alternatively, the compound can be prepared by the esterification of 4-carboxybenzaldehyde with methanol followed by reduction and subsequent oxidation steps.
The safety profile of 2-4-(methoxycarbonyl)phenylpropanoic acid is an important consideration for both laboratory use and industrial applications. While the compound is generally considered safe when handled properly, it is important to follow standard laboratory practices to minimize exposure risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.
In conclusion, 2-4-(methoxycarbonyl)phenylpropanoic acid (CAS No. 207455-46-7) is a multifaceted compound with diverse applications in chemistry, biology, and pharmaceuticals. Its unique structural features enable it to serve as a valuable building block in organic synthesis and contribute to its potential therapeutic effects. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in scientific and industrial endeavors.
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